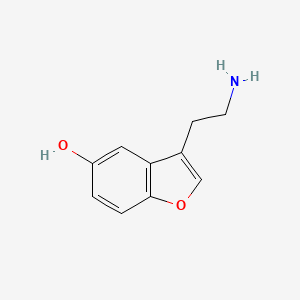

3-(2-aminoethyl)-5-Benzofuranol

Description

Contextualization within Heterocyclic Organic Chemistry

Heterocyclic organic chemistry is the branch of chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. Benzofuran (B130515) is a prominent member of this family, featuring a bicyclic structure where a benzene (B151609) ring is fused to a furan (B31954) ring. nih.govwikipedia.org The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. nih.gov The fusion of this furan ring with a benzene ring gives rise to the benzofuran system, a stable aromatic scaffold that serves as a building block for more complex molecules. The presence of the oxygen heteroatom imparts distinct chemical properties to the benzofuran ring system compared to its carbocyclic analogue, naphthalene, influencing its reactivity and electronic distribution.

Overview of the Benzofuranol Core Structure and Functional Group Diversity

The core structure of benzofuran consists of the fused benzene and furan rings. nih.gov When a hydroxyl (-OH) group is attached to this core, the compound is classified as a benzofuranol. The position of the hydroxyl group on the benzofuran ring can vary, leading to different isomers with distinct properties.

The versatility of the benzofuranol scaffold lies in the potential for a wide diversity of functional groups to be attached to the core structure. Functional groups are specific arrangements of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. youtube.comyoutube.com Common functional groups that can be found on benzofuranol derivatives include:

Alkyl groups: Consisting of carbon and hydrogen atoms.

Alkoxy groups: An oxygen atom connected to two alkyl groups.

Halogens: Such as fluorine, chlorine, bromine, and iodine.

Amino groups: Containing a nitrogen atom bonded to hydrogen and/or carbon atoms. youtube.com

Carbonyl groups: A carbon atom double-bonded to an oxygen atom, which is a component of aldehydes, ketones, carboxylic acids, and esters. youtube.comyoutube.com

Chemical Uniqueness of 3-(2-aminoethyl)-5-Benzofuranol

The chemical compound this compound has the molecular formula C₁₀H₁₁NO₂. nih.gov Its structure is characterized by a benzofuran core with a hydroxyl (-OH) group at the 5-position and a 2-aminoethyl [-CH₂CH₂NH₂] group at the 3-position.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ | nih.gov |

| Molecular Weight | 177.20 g/mol | nih.gov |

| IUPAC Name | 3-(2-aminoethyl)-1-benzofuran-5-ol | nih.gov |

| Synonyms | Oxa-Serotonin, 51580-91-7 | nih.gov |

Rationale for Academic Research on this compound and Analogues

The rationale for academic research into this compound and its analogues is primarily rooted in its structural relationship to serotonin (B10506) and other psychoactive compounds. The monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine, play crucial roles in regulating mood, cognition, and behavior. nih.gov The transporters for these monoamines (SERT for serotonin, DAT for dopamine, and NET for norepinephrine) are key targets for many therapeutic drugs. nih.gov

Research into analogues of this compound, such as the "benzofury" compounds 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), has shown that these substances can interact with monoamine transporters. researchgate.net These compounds have been found to act as releasing agents for serotonin, norepinephrine, and dopamine, with potencies that can be greater than that of the well-known substance 3,4-methylenedioxymethamphetamine (MDMA). researchgate.netwikipedia.org

The primary motivation for studying these benzofuran derivatives is to understand their structure-activity relationships (SAR). By synthesizing and testing a variety of analogues with different substituents on the benzofuran ring, researchers can determine how specific structural modifications affect the compound's affinity and activity at various receptors and transporters. This knowledge is valuable for designing novel molecules with specific pharmacological profiles. For instance, research has explored how the presence or absence of certain groups on the benzofuran nucleus influences binding to serotonin receptors, such as the 5-HT₆ receptor. nih.gov

The academic interest in this compound and related compounds is therefore driven by the quest to explore new chemical space around a known pharmacophore, to develop potential tools for studying the central nervous system, and to understand the molecular mechanisms by which these compounds exert their effects.

| Compound | Target | Activity (Ki in nM) | Reference |

|---|---|---|---|

| Compound 16 (Asymmetric pyran derivative) | DAT | 45.7 | nih.gov |

| SERT | 473 | ||

| NET | 37.7 | ||

| Compound 15 (Asymmetric pyran derivative) | DAT | 245 | nih.gov |

| SERT | 346 | ||

| NET | 181 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

3-(2-aminoethyl)-1-benzofuran-5-ol |

InChI |

InChI=1S/C10H11NO2/c11-4-3-7-6-13-10-2-1-8(12)5-9(7)10/h1-2,5-6,12H,3-4,11H2 |

InChI Key |

MCRMSTLTYUXOCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)CCN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Aminoethyl 5 Benzofuranol Derivatives

Established Synthetic Pathways to Benzofuranol Skeletons

The construction of the benzofuran (B130515) core has been a subject of chemical synthesis for over a century, with the first synthesis reported by Perkin in 1870. nih.gov Since then, a multitude of strategies have been developed, broadly categorized into intramolecular and intermolecular cyclization reactions. thieme-connect.de

A common and established approach involves the intramolecular cyclization of appropriately substituted phenols. One classical method is the reaction of phenols with α-haloketones. nih.gov This can proceed in a stepwise manner involving O-alkylation followed by cyclization, or as a one-step process. For instance, titanium tetrachloride has been shown to promote the direct reaction of phenols and α-haloketones to regioselectively form 2-alkyl benzofurans. nih.gov Another prominent pathway is the palladium-catalyzed intramolecular O-arylation of ortho-halobenzyl ketones. thieme-connect.de

Intermolecular strategies often involve the coupling of two different components to build the heterocyclic ring. The Sonogashira coupling of terminal alkynes and iodophenols, catalyzed by palladium and copper, followed by intramolecular cyclization, is a powerful method for creating benzofuran derivatives. nih.govacs.org Another approach is the oxidative cyclization of ortho-alkenylphenols, which can be achieved through a tandem palladium-catalyzed Heck reaction/oxidative cyclization sequence. thieme-connect.de

Furthermore, base-catalyzed methods, such as the Rap–Stoermer reaction, utilize bases like triethylamine (B128534) to construct the benzofuran scaffold. nih.gov The synthesis of the 5-hydroxybenzofuran skeleton, specifically, can be achieved through the condensation of 1,4-cyclohexanedione (B43130) with 1,2-diones or via improved demethylation of 5-methoxybenzofuran (B76594) precursors. sioc-journal.cntandfonline.com A one-pot synthesis of 4-hydroxybenzofuran has been developed starting from 4-keto-tetrahydrobenzofuran, which can be brominated and then treated with lithium bromide and lithium carbonate to yield the final product. tandfonline.comresearchgate.net

| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | Description | Reference(s) |

| Intramolecular Cyclization | o-Halo-benzylketones | Pd₂(dba)₃, IPr, Cs₂CO₃ | Palladium-catalyzed ring closure provides a direct route to 2-arylbenzofurans. thieme-connect.de | thieme-connect.de |

| Oxidative Cyclization | o-Alkenylphenols | Pd catalyst | A tandem Heck reaction followed by an oxidative cyclization sequence forms the benzofuran ring. thieme-connect.de | thieme-connect.de |

| Sonogashira Coupling | Terminal alkynes, o-Iodophenols | (PPh₃)PdCl₂, CuI, Triethylamine | Palladium and copper co-catalyzed coupling followed by intramolecular cyclization. nih.govacs.org | nih.govacs.org |

| One-Pot Phenol/α-Haloketone Reaction | Phenols, α-Haloketones | Titanium tetrachloride | A direct, one-step method that combines Friedel–Crafts-like alkylation and intramolecular cyclodehydration. nih.gov | nih.gov |

| Synthesis of 5-Hydroxybenzofurans | 1,4-Cyclohexanedione, 1,2-Diones | LiCl, DMI | Condensation reaction to form 2,3-disubstituted-5-hydroxybenzofurans. sioc-journal.cn | sioc-journal.cn |

Stereoselective and Regioselective Synthesis of 3-(2-aminoethyl) and 5-Hydroxyl Benzofuranols

Achieving specific substitution patterns, such as the 5-hydroxy and 3-(2-aminoethyl) groups on the benzofuran ring, requires highly regioselective and, where applicable, stereoselective synthetic strategies. The synthesis of this target molecule is typically a multi-step process that involves first establishing the 5-hydroxybenzofuran core and then introducing the C3-substituent.

Regioselective Synthesis of the 5-Hydroxybenzofuran Core: Several methods have been developed for the regioselective synthesis of 5-hydroxybenzofurans. One powerful approach involves the tandem in situ oxidative coupling and cyclization of hydroquinones with β-dicarbonyl compounds, mediated by reagents like phenyliodine(III) diacetate (PIDA). thieme-connect.comthieme-connect.de This method directly functionalizes the C(sp²)–H bond of hydroquinones. thieme-connect.de Another strategy relies on the Michael addition and cyclization of benzoquinones with ketene (B1206846) dithioacetals, catalyzed by CuBr₂/BF₃·OEt₂. thieme-connect.comthieme-connect.de An improved synthesis of 5-hydroxybenzofuran has also been reported through the demethylation of 5-methoxybenzofuran using BBr₃·SMe₂ in chlorobenzene, which provides better yields than other methods. tandfonline.comresearchgate.net

Introduction of the 3-(2-aminoethyl) Side Chain: The introduction of a substituent at the C3 position is a significant challenge due to the often-competing reactivity at the C2 position. nih.gov Several strategies have been developed to achieve C3-selectivity. A chalcone (B49325) rearrangement strategy allows for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones. nih.gov These 3-formyl or 3-acyl intermediates are valuable precursors that can be converted to the desired 2-aminoethyl side chain through established chemical transformations, such as a Henry reaction (with nitromethane) followed by reduction, or through reductive amination.

Another approach involves the synthesis of 3-aminobenzofuran derivatives, which can then be further modified. A Cs₂CO₃-catalyzed route can produce 3-amino-2-arylbenzofurans, and DMAP has been used to mediate a tandem cyclization involving ortho-hydroxy α-aminosulfones to yield 3-aminobenzofuran derivatives. nih.govmdpi.com These amino groups could potentially be elaborated into the target aminoethyl side chain. Fluoride-induced desilylation of specific nitrate (B79036) precursors enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via Michael addition of various nucleophiles. organic-chemistry.org While this provides a dihydrobenzofuran, it highlights a method for introducing C3 substituents that could be aromatized later.

Stereoselectivity becomes critical when chiral centers are present, particularly in 2,3-dihydrobenzofuran (B1216630) derivatives or on the side chain itself. organic-chemistry.org For instance, highly enantioselective methods for creating chiral 3-hydroxy-2,3-dihydrobenzofurans have been reported. organic-chemistry.org The synthesis of the 2-aminoethyl side chain from a 3-acyl precursor could also be performed stereoselectively using chiral reducing agents or catalysts.

Modern Catalytic Approaches in Benzofuranol Synthesis

Modern organic synthesis heavily relies on catalysis to achieve efficiency, selectivity, and sustainability. The synthesis of benzofurans has greatly benefited from the development of novel catalytic systems, particularly those based on transition metals. thieme-connect.comnih.govacs.org

Palladium and copper are among the most utilized metals. Palladium-copper-based catalysts are effective in Sonogashira coupling reactions between iodophenols and terminal alkynes, leading to benzofuran derivatives. nih.govacs.org Palladium catalysis is also central to methods involving C-H activation/oxidation sequences. thieme-connect.de

Copper-based catalysts are also used independently. For example, copper bromide has been used in a one-pot reaction of salicylaldehydes, amines, and calcium carbide to afford amino-substituted benzofurans. nih.gov Nickel-based catalysts have also emerged as effective tools for promoting nucleophilic addition reactions to furnish benzofuran derivatives. acs.org

More recently, gold and silver-based catalysts have been employed. A JohnPhosAuCl/AgNTf₂ system was used to catalyze the reaction between alkynyl esters and quinols to form the benzofuran nucleus. thieme-connect.com Ruthenium catalysts have been used for the C–H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation. thieme-connect.com Beyond transition metals, base-catalyzed reactions using triethylamine and Lewis acids like titanium tetrachloride have proven effective for specific transformations. nih.govnih.gov Nanocatalysts, such as ZnO-nanorods, have been applied in three-component Strecker-type reactions to produce benzofuran derivatives, offering advantages like high atom economy and catalyst reusability. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference(s) |

| Palladium/Copper | Sonogashira Coupling / Cyclization | o-Iodophenols, Terminal Alkynes | Co-catalyst system for efficient C-C bond formation prior to cyclization. nih.govacs.org | nih.govacs.org |

| Gold/Silver | Gold-promoted Catalysis | Alkynyl Esters, Quinols | Novel approach for forming the benzofuran nucleus with moderate to good yields. thieme-connect.com | thieme-connect.com |

| Ruthenium | C-H Alkenylation / Annulation | m-Hydroxybenzoic acids, Alkynes | Proceeds via aerobic oxidation, using a green solvent (γ-valerolactone). thieme-connect.com | thieme-connect.com |

| Nickel | Intramolecular Nucleophilic Addition | (Not specified) | Provides activation energy for intramolecular reactions to form the benzofuran ring. acs.org | acs.org |

| ZnO-Nanorods | Strecker-type reaction | Euparin, Primary amines, TMSCN | Heterogeneous catalyst, simple, effective, high yield, and reusable. nih.gov | nih.gov |

Divergent Synthesis Strategies for Structural Derivatization

Divergent synthesis allows for the creation of a library of structurally related compounds from a common intermediate. This is particularly valuable in drug discovery for exploring structure-activity relationships. For the 3-(2-aminoethyl)-5-benzofuranol core, derivatization can occur on the benzene (B151609) ring, the furan (B31954) ring, or the aminoethyl side chain.

Chemical derivatization reagents containing the benzofuran structure have been developed to enhance detectability in analytical methods, a strategy that can be adapted for synthetic purposes. tandfonline.com The synthesis of complex natural products like decursivine and its analogues showcases how a core benzofuran structure can be elaborated into more complex molecules. thieme-connect.denih.gov

Starting from a pre-formed 3-acylbenzofuran, a wide range of derivatives can be accessed. nih.govunica.it The ketone functionality can be reduced to an alcohol, alkylated, or used as a handle for further carbon-carbon bond-forming reactions. The synthesis of polycyclic benzofurans has been demonstrated from simpler benzofuran intermediates, expanding the structural diversity. acs.org Similarly, 5-hydroxybenzofurans can be converted into their corresponding 5-aminobenzofuran derivatives via a Smiles rearrangement, demonstrating a strategy to modify the benzene ring substitution. tandfonline.comresearchgate.net This involves alkylation of the hydroxyl group with 2-bromo-2-methylpropionamide, followed by rearrangement with a base like sodium hydride. tandfonline.comresearchgate.net

One-Pot Reaction Efficiencies and Green Chemistry Aspects in Synthesis

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. Several one-pot methodologies have been developed for benzofuran synthesis.

A three-component Strecker-type reaction has been used for the synthesis of benzofuran derivatives from euparin, primary amines, and trimethylsilyl (B98337) cyanide in a single step. nih.gov Similarly, efficient one-pot, three-component routes to 2-amino-3-arylbenzofurans have been established. acs.org The heteroannulation of benzoquinones with cyclohexanones or with itself can be achieved in a one-pot manner under acetic acid catalysis to produce various benzofuran structures. mdpi.com A one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride also highlights the efficiency of cascade reactions. nih.gov

Green chemistry principles are increasingly being incorporated into synthetic planning. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. The synthesis of furan derivatives from unprotected carbohydrates in basic aqueous media exemplifies a green approach. researchgate.net Microwave irradiation has been used to efficiently prepare biologically active heterocyclic compounds, often reducing reaction times and energy consumption. unica.it The use of reusable catalysts, such as ZnO-nanorods, and the development of metal-free reaction conditions are also key aspects of green chemistry in this field. nih.govresearchgate.net For example, an operationally simple and metal-free cascade reaction has been developed that proceeds with high chemo-, regio-, and stereoselectivity under environmentally benign conditions. researchgate.net

| Reaction Strategy | Components | Key Features | Reference(s) |

| Three-Component Strecker-Type Reaction | Euparin, Primary Amines, Trimethylsilyl Cyanide | One-pot, high atom economy, reusable ZnO-nanorod catalyst. nih.gov | nih.gov |

| One-Pot Heteroannulation | Benzoquinones, Cyclohexanones | One-pot, AcOH catalysis. mdpi.com | mdpi.com |

| PIDA-Mediated Oxidative Coupling | Hydroquinones, β-Dicarbonyl Compounds | One-pot, tandem reaction, direct C-H functionalization. thieme-connect.comthieme-connect.de | thieme-connect.comthieme-connect.de |

| Cascade Synthesis from Carbohydrates | Unprotected Carbohydrates, Malononitrile | One-pot, basic aqueous media, metal-free, excellent yields. researchgate.net | researchgate.net |

Pharmacological Characterization and Molecular Mechanisms of Action

Receptor Binding and Activation Profiling

The interaction of 3-(2-aminoethyl)-5-Benzofuranol with neurotransmitter receptors is a key aspect of its pharmacological profile. The benzofuran (B130515) scaffold is a recurring motif in a number of biologically active compounds, suggesting its potential for a range of receptor interactions. nih.gov

Serotonergic Receptor System Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

The structural similarity of this compound to serotonin (B10506) has prompted investigations into its affinity for serotonin receptors. Research into novel benzofuran derivatives has demonstrated that this chemical class can exhibit dual affinity for the 5-HT1A receptor and the serotonin transporter. nih.gov The ability of agonists to bind to the high- and low-affinity states of the 5-HT2A and 5-HT2C receptors is highly correlated with their intrinsic activities. nih.gov While specific binding data for this compound at the 5-HT1A, 5-HT2A, and 5-HT2C receptors is not extensively detailed in the reviewed literature, the activity of related benzofuran compounds suggests that this is a promising area for further investigation. For instance, studies on various antidepressants have shown significant correlations in affinity for the 5-HT1A and 5-HT2A receptors among different compounds. nih.gov

Melatonin (B1676174) Receptor System Interactions (e.g., MT1, MT2)

The benzofuran nucleus is a key structural feature in a number of potent melatonin receptor ligands. nih.gov A series of N-(2-phenylbenzofuran-3-yl) ethyl amide and N-(2-arylalkylbenzofuran-3-yl) ethyl amide derivatives have been synthesized and evaluated for their affinity at MT1 and MT2 melatonin receptors. nih.gov The introduction of a 2-phenyl substituent in the C-2 position of the benzofuran ring can lead to an agonist compound that binds more strongly than melatonin to both MT1 and MT2 subtypes. nih.gov Conversely, a 2-benzyl group at the same position can result in MT2-selective antagonists. nih.gov

A closely related analog, N-[2-(5-Methoxy-benzofuran-3-yl)-ethyl]-acetamide, has demonstrated high affinity for the human MT1 receptor. The binding affinity of this compound is detailed in the table below.

Binding Affinity of a this compound Analog at the Human MT1 Receptor

| Compound | Receptor | Assay Description | Affinity (Ki) | IC50 |

|---|---|---|---|---|

| N-[2-(5-Methoxy-benzofuran-3-yl)-ethyl]-acetamide | Human MT1 | Displacement of [125I]2-Iodomelatonin from human MT1 receptor expressed in HEK293 cells | 0.150 nM | |

| N-[2-(5-Methoxy-benzofuran-3-yl)-ethyl]-acetamide | Human MT1 | Melatonin receptor type 1A binding affinity measured using 2-[125I]iodomelatonin on ovine pars tuberalis membrane homogenates | 1.58 nM |

Data sourced from ChEMBL via BindingDB for monomer ID BDBM50037242.

These findings underscore the potential of the this compound scaffold to interact significantly with the melatonin receptor system. The nature of this interaction, whether agonistic or antagonistic, can be modulated by substitutions on the benzofuran ring and the ethylamine (B1201723) side chain. nih.gov

Exploration of Other Neurotransmitter Receptor Ligand Activity

A comprehensive screening of this compound against a broad panel of neurotransmitter receptors is not extensively available in the reviewed scientific literature. The pharmacological characterization of novel compounds often involves binding assays against a wide array of receptors to determine their selectivity profile. nih.gov Such a screening would be instrumental in fully elucidating the neuropharmacological profile of this compound and identifying any potential off-target activities.

Enzyme Modulation and Inhibition Kinetics

In addition to its receptor binding profile, this compound and its derivatives have been investigated for their ability to modulate the activity of various enzyme systems.

Kinase Inhibition Mechanisms (e.g., ERK1/2, AKT signaling pathway)

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is crucial for regulating cell growth, proliferation, and survival. nih.govmdpi.com Dysregulation of this pathway is implicated in various diseases. nih.govmdpi.com The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are also key mediators of intracellular signaling. mdpi.com While various heterocyclic compounds are being explored as kinase inhibitors, there is limited direct evidence in the reviewed literature for this compound acting as a potent inhibitor of the ERK1/2 or AKT signaling pathways. However, some studies have shown that inhibitors of other enzymes, such as sphingosine (B13886) kinase-2, can exert their effects through the inhibition of downstream ERK and Akt signaling pathways. vcu.edu Further research is needed to determine if this compound has any direct inhibitory effects on these or other kinases.

Lipoxygenase Enzyme Inhibition (e.g., 5-Lipoxygenase)

The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of leukotrienes, which are potent mediators of inflammation. nih.govfrontiersin.org Inhibition of 5-LOX is a therapeutic strategy for a variety of inflammatory conditions. mdpi.com Studies on the structure-activity relationships of various phenolic compounds have shown that the 2,3-dihydro-5-benzofuranol ring system is particularly effective at inhibiting the production of leukotriene B4 (LTB4) in human polymorphonuclear leukocytes. nih.gov The inhibitory activity of these compounds is thought to be related to their ability to reduce a radical species and their partitioning into the cell membrane. nih.gov

Inhibitory Concentrations (IC50) of Various Compounds on 5-Lipoxygenase

| Compound | Assay System | IC50 |

|---|---|---|

| BW 755 C | Potato tuber lipoxygenase | ~1 µM |

| Phenyldisulfide | Potato tuber lipoxygenase | ~1 µM |

| Nordihydroguaiaretic acid | Potato tuber lipoxygenase | ~1 µM |

| 5,6-methano-LTA4 | Potato tuber lipoxygenase | ~1 µM |

Data is for general 5-lipoxygenase inhibitors and not specific to this compound. researchgate.net

The inhibition of 5-lipoxygenase can also have downstream effects on other signaling pathways. For instance, inhibition of 5-LOX has been shown to reduce inflammation and neuronal apoptosis via the AKT signaling pathway in certain pathological conditions. nih.gov

Cellular Signaling Pathway Interventions

The effects of this compound on cellular signaling pathways, particularly those involved in cancer progression, have not been specifically documented in available scientific literature. However, the benzofuran scaffold is a core structure in many compounds that have been investigated for their anticancer properties. nih.govnih.govnih.gov

There is no direct evidence from the reviewed literature to confirm that this compound induces apoptosis. However, the 3-aminobenzofuran scaffold is recognized as a significant feature in compounds with potential therapeutic applications, including those that can induce apoptosis. nih.gov

Specific data on the inhibition of cellular proliferation by this compound is not available in the reviewed scientific literature. Nevertheless, the anti-proliferative potential of the broader benzofuran class of compounds is well-documented.

Various benzofuran derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, benzofuran-isatin conjugates have shown a dose-dependent anti-proliferative effect on colorectal cancer cell lines SW-620 and HT-29. nih.govfrontiersin.org Other studies have reported the synthesis of novel benzofuran derivatives that exhibit antiproliferative activity against breast cancer cell lines. nih.gov The mechanisms for these effects are diverse, including the inhibition of enzymes crucial for cancer cell growth and survival. nih.gov

Table 1: Inhibition of Colorectal Cancer Cell Proliferation by Benzofuran-Isatin Conjugate (Compound 5a) in Combination with Chemotherapeutic Drugs

| Cell Line | Compound 5a Concentration | Combination Drug | Inhibition vs. Single Drug Treatment |

|---|---|---|---|

| HT29 | 10 µM | Irinotecan | -75% vs. -50% (p = 0.035) |

| HT29 | 20 µM | Irinotecan | -90% vs. -65% (p = 0.00924) |

| HT29 | 5 µM | 5-Fluorouracil | -50% vs. 20% (p = 0.042) |

| HT29 | 10 µM | 5-Fluorouracil | -67% vs. -55% (p = 0.035) |

| SW620 | 5 µM | 5-Fluorouracil | -55% vs. -15% (p = 0.00915) |

| SW620 | 10 µM | 5-Fluorouracil | -70% vs. -50% (p = 0.041) |

| SW620 | 20 µM | 5-Fluorouracil | -80% vs. -60% (p = 0.039) |

Data synthesized from a study on a benzofuran-isatin conjugate, not this compound. frontiersin.org

Direct experimental evidence on how this compound modulates cell cycle progression is currently unavailable. However, compounds containing the benzofuran scaffold have been shown to interfere with the cell cycle.

For example, a novel benzofuran lignan (B3055560) known as Benfur was found to arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle. nih.gov In another study, a benzofuran-isatin conjugate (Compound 5a) caused cell cycle arrest at the G1/G0 phase in HT29 colorectal cancer cells and at the G2/M phase in SW620 cells. frontiersin.org This modulation was associated with the downregulation of cyclin A1, a protein involved in the entry to the S phase. frontiersin.org These findings underscore the potential of benzofuran-containing molecules to influence cell cycle regulation, although the specific effects of this compound remain to be investigated.

Structure Activity Relationship Sar and Chemoinformatic Studies

Identification and Elucidation of Pharmacophoric Features

The pharmacophoric features of a molecule describe the essential spatial arrangement of atoms or functional groups necessary for its biological activity. For 3-(2-aminoethyl)-5-Benzofuranol, these features can be deduced from its structural components, which are analogous to known biogenic amines. The key pharmacophoric elements are a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring system, and a cationic center at physiological pH.

Ligand-based pharmacophore modeling can be employed to identify common chemical features among a series of active compounds. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com For this compound and its analogs, a pharmacophore model would typically include the features outlined in the table below. These models are crucial for virtual screening and the rational design of new, more potent, and selective compounds. nih.govmdpi.com

Table 1: Key Pharmacophoric Features of this compound

| Feature | Structural Component | Putative Interaction |

|---|---|---|

| Aromatic Ring | Benzofuran (B130515) nucleus | π-π stacking or hydrophobic interactions with aromatic amino acid residues in the receptor binding pocket. |

| Hydrogen Bond Donor | 5-hydroxyl group (-OH) | Donates a hydrogen bond to an acceptor site on the receptor. |

| Hydrogen Bond Acceptor | Furan (B31954) oxygen atom | Accepts a hydrogen bond from a donor site on the receptor. |

| Cationic Center | Primary amino group (-NH2) | Forms an ionic bond or a strong hydrogen bond with an anionic or polar residue (e.g., aspartate, glutamate) in the receptor. |

Influence of Substituents on the Benzofuranol Ring System and Aminoethyl Side Chain on Biological Activity

The biological activity of this compound can be significantly modulated by the introduction of various substituents on both the benzofuranol ring and the aminoethyl side chain. Structure-activity relationship (SAR) studies of related benzofuran derivatives have demonstrated that modifications can impact potency and selectivity. scienceopen.com

Substitutions on the Benzofuranol Ring: The nature and position of substituents on the aromatic portion of the benzofuran ring are critical determinants of biological activity. nih.gov For instance, the introduction of small alkyl or alkoxy groups can influence lipophilicity and, consequently, the ability of the compound to cross biological membranes. The position of the hydroxyl group is also crucial; shifting it from the 5-position to other positions on the ring would likely alter the hydrogen-bonding pattern with the target receptor, potentially leading to a significant change in activity. In some classes of benzofuran derivatives, the introduction of electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the aromatic system, which can be important for receptor interaction. nih.gov

Modifications to the Aminoethyl Side Chain: The aminoethyl side chain plays a pivotal role in the interaction with many receptors. Alterations to this chain can have profound effects on biological activity:

N-Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the primary amine can influence receptor selectivity and potency. Mono-N-alkylation or di-N-alkylation can alter the hydrogen-bonding capacity and steric bulk of the side chain.

Chain Length: Varying the length of the ethyl chain can affect the positioning of the terminal amino group within the receptor binding site. Shortening or lengthening the chain may disrupt optimal interactions.

Alpha- and Beta-Substitution: Adding substituents to the carbon atoms of the ethyl chain can introduce chirality and steric hindrance, which can impact both potency and selectivity.

Studies on structurally similar compounds have shown that even minor changes to this side chain can lead to significant differences in biological profiles. nih.gov

Stereochemical Determinants of Biological Potency and Selectivity

While this compound itself is an achiral molecule, the introduction of a substituent on the aminoethyl side chain, for example, at the α- or β-position, would create a chiral center, resulting in a pair of enantiomers. Biological systems, particularly receptors and enzymes, are chiral environments, and as such, enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties.

The differential interaction of enantiomers with a chiral receptor can lead to significant differences in biological potency and selectivity. One enantiomer may bind with high affinity to the target receptor, leading to the desired therapeutic effect, while the other enantiomer may have lower affinity, no activity, or even interact with a different receptor, potentially causing off-target effects. The synthesis of specific stereoisomers is therefore a critical aspect of drug design for this class of compounds. The resolution of racemic mixtures to isolate pure enantiomers is a common practice to evaluate the stereochemical requirements for optimal biological activity. researchgate.net For any chiral analog of this compound, it would be crucial to separate and test the individual enantiomers to determine which stereochemical configuration is responsible for the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its derivatives, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogs.

A QSAR study involves calculating various molecular descriptors for a set of compounds with known biological activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net

For a series of this compound analogs, a hypothetical QSAR study might involve the descriptors shown in the table below. The resulting QSAR equation could then be used to predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govdntb.gov.ua

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Property Measured |

|---|---|---|

| Hydrophobic | ClogP | Lipophilicity, membrane permeability |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching and shape |

| Quantum Chemical | HOMO/LUMO energies | Electron-donating/accepting ability |

Ligand Efficiency and Lipophilicity Considerations in Activity

In modern drug discovery, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound.

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It provides an indication of how well a compound utilizes its size to achieve its potency. A higher LE value is generally desirable, as it suggests that the compound is making efficient use of its atoms to bind to the target.

Lipophilicity is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While a certain degree of lipophilicity is necessary for a compound to cross biological membranes, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. The calculated octanol-water partition coefficient (XLogP) for this compound is 1.3, suggesting a moderate level of lipophilicity. nih.gov

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity. acs.org It is a measure of how effectively a compound uses its lipophilicity to achieve its binding affinity. Compounds with high LLE are more likely to have favorable ADME properties. nih.gov

The formulas for these metrics are presented in the table below. By optimizing for both high potency and favorable efficiency metrics, medicinal chemists can design compounds with a greater likelihood of success in clinical development.

Table 3: Ligand Efficiency Metrics

| Metric | Formula | Description |

|---|---|---|

| Ligand Efficiency (LE) | LE = (1.37 / HA) * pIC50 | Relates potency (pIC50) to the number of heavy atoms (HA). |

| Lipophilic Ligand Efficiency (LLE) | LLE = pIC50 - logP | Relates potency to lipophilicity (logP). |

Preclinical Biological Activity Spectrum and Therapeutic Potential

In Vitro Anticancer Potency Across Diverse Cell Lines

A comprehensive review of scientific literature reveals a lack of specific data regarding the in vitro anticancer potency of 3-(2-aminoethyl)-5-Benzofuranol across various cancer cell lines. While numerous studies have investigated the anticancer properties of other benzofuran (B130515) derivatives, demonstrating activities such as the inhibition of tubulin polymerization and the induction of apoptosis, no such detailed mechanistic studies or IC50 values for this compound have been reported.

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|

Antimicrobial Activities (Antibacterial and Antifungal Mechanisms)

There is a significant gap in the scientific literature concerning the specific antimicrobial activities of this compound. The benzofuran scaffold is present in many compounds with known antibacterial and antifungal properties; however, dedicated studies to determine the minimum inhibitory concentration (MIC) or to elucidate the mechanisms of action for this compound against various bacterial and fungal strains are not currently available.

Table 2: Antimicrobial Spectrum of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|

Anti-inflammatory Mechanisms at the Molecular and Cellular Level

Detailed investigations into the anti-inflammatory mechanisms of this compound at a molecular and cellular level have not been reported in the available scientific literature. While other benzofuran compounds have been shown to exert anti-inflammatory effects through pathways such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokines, specific data on the effects of this compound on these or other inflammatory mediators are absent.

Table 3: Anti-inflammatory Activity of this compound

| Target | Effect | Assay System |

|---|

Antioxidant Properties and Redox Homeostasis Modulation

The antioxidant properties and the potential for this compound to modulate redox homeostasis have not been specifically characterized in published research. Although the phenolic hydroxyl group within its structure suggests a potential for free radical scavenging activity, a common feature of many benzofuran derivatives, experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or FRAP (ferric reducing antioxidant power) are not available for this particular compound.

Table 4: Antioxidant Profile of this compound

| Assay | Result |

|---|

Neuroprotective Effects in Preclinical Models

Specific preclinical studies detailing the neuroprotective effects of this compound are not present in the accessible scientific literature. The structural similarity to serotonin (B10506) and the presence of the benzofuran core, which is found in some neuroprotective agents, suggests a potential for activity in this area. However, no data from preclinical models of neurodegenerative diseases or excitotoxicity for this compound have been published.

Table 5: Neuroprotective Activity of this compound

| Preclinical Model | Observed Effect |

|---|

Investigation of Other Mechanistically Defined Biological Activities

Beyond the areas mentioned above, there is a general lack of information on other mechanistically defined biological activities of this compound. Further research is required to explore the full pharmacological profile of this compound.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egyoutube.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein of interest. ekb.eg For benzofuran (B130515) derivatives, molecular docking studies have been crucial in identifying their potential as inhibitors for various enzymes and receptors.

For instance, docking studies have been employed to investigate the interaction of benzofuran derivatives with targets like the PIM1 kinase, a protein implicated in cancer. nih.gov These simulations help in understanding how the ligand fits into the binding site of the protein and which interactions, such as hydrogen bonds and hydrophobic interactions, are critical for binding. nih.govnih.gov The insights gained from these simulations are valuable for designing more potent and selective inhibitors. nih.govnih.gov

The results of docking simulations are often visualized to analyze the specific amino acid residues involved in the interaction. youtube.comnih.gov This detailed view of the protein-ligand complex allows for a rational approach to modifying the ligand's structure to enhance its binding affinity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are used to study the conformational changes of both the ligand and the protein upon binding, as well as to assess the stability of the resulting complex. researchgate.netut.ac.ir

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. imperial.ac.uklumenlearning.comyoutube.com For flexible molecules like 3-(2-aminoethyl)-5-benzofuranol, understanding the preferred conformations is key to predicting their biological activity. MD simulations can reveal the most stable conformations and the energy barriers between them. researchgate.netsinica.edu.tw

The stability of the ligand-protein complex is a critical factor for its therapeutic efficacy. MD simulations can predict the binding free energy, which is a measure of the stability of the complex. nih.govresearchgate.net By simulating the complex in a realistic environment (e.g., in water), researchers can observe how the interactions between the ligand and protein evolve over time and whether the ligand remains securely bound in the active site. nih.govut.ac.ir

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Mechanistic Focus)

The pharmacokinetic properties of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are crucial for its success as a therapeutic agent. mdpi.com In silico methods are increasingly used to predict these properties early in the drug discovery process, saving time and resources. nih.govnih.gov

These predictive models are based on the physicochemical properties of the molecule, such as its lipophilicity, water solubility, and potential for forming hydrogen bonds. mdpi.commdpi.com For this compound and its analogs, these predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that might hinder their development as drugs. nih.gov

For example, models can predict the permeability of a compound across biological membranes, such as the intestinal wall (Caco-2 permeability), which is a key factor for oral absorption. mdpi.commdpi.com Predictions of metabolic stability, often by identifying potential sites of metabolism by cytochrome P450 enzymes, are also critical. nih.gov By understanding these properties, chemists can design new analogs with improved pharmacokinetic profiles. researchgate.net

Virtual Screening and De Novo Design of Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govntu.edu.sgmdpi.com This approach allows researchers to screen millions of compounds in a fraction of the time it would take to test them experimentally. nih.gov

Starting with a known active compound like a benzofuran derivative, virtual screening can be used to find other compounds with similar properties but different chemical scaffolds. nih.govresearchgate.net This can lead to the discovery of novel classes of inhibitors with potentially better properties. nih.gov

De novo design, on the other hand, involves the creation of novel molecules from scratch. ntu.edu.sg By analyzing the binding pocket of a target protein, algorithms can design new ligands that are predicted to have high affinity and selectivity. nih.gov This approach, often combined with virtual screening, is a powerful tool for generating new lead compounds. nih.govntu.edu.sg

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are used to study the electronic structure and reactivity of molecules. youtube.comserious-science.org These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons in a molecule and how it will behave in a chemical reaction. youtube.comserious-science.orgmdpi.com

For this compound, quantum chemical calculations can be used to determine properties such as the molecular orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons. nih.gov This information is valuable for understanding the molecule's reactivity and its potential to interact with biological targets. nih.gov

These calculations can also be used to predict the stability of different conformations of the molecule and the energy barriers for rotation around single bonds. nih.gov This complements the information obtained from molecular dynamics simulations and provides a more complete picture of the molecule's conformational landscape.

Future Research Directions and Current Gaps in Knowledge

Development of Advanced Bioanalytical Methods for Compound Detection and Quantification in Research Systems

A significant gap in the current understanding of 3-(2-aminoethyl)-5-Benzofuranol is the lack of validated and highly sensitive bioanalytical methods for its detection and quantification in complex biological matrices. To conduct meaningful pharmacokinetic and pharmacodynamic studies, it is imperative to develop robust analytical techniques capable of accurately measuring the compound and its potential metabolites in plasma, urine, and, crucially, in central nervous system tissues.

Future research should prioritize the development of methods using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. Such methods would need to be optimized to distinguish this compound from structurally similar compounds and endogenous molecules. The establishment of these analytical tools is a foundational step for all subsequent preclinical research, enabling accurate characterization of the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Potential Bioanalytical Methods for this compound

| Method | Potential Advantages | Key Research & Development Needs |

| LC-MS/MS | High sensitivity and specificity; ability to quantify the parent compound and metabolites simultaneously. | Method development and validation; synthesis of stable isotope-labeled internal standards. |

| GC-MS | High chromatographic resolution. | Derivatization may be required to improve volatility and thermal stability; potential for thermal degradation of the analyte. |

| HPLC-UV/Fluorescence | Lower cost and wider availability. | Lower sensitivity and specificity compared to MS; potential for interference from matrix components. |

Unraveling Complex Polypharmacology and Off-Target Interactions at a Mechanistic Level

Future investigations should involve comprehensive screening of the compound against a broad panel of receptors, enzymes, transporters, and ion channels. This can be achieved through high-throughput screening assays and computational docking studies. Identifying these off-target interactions is crucial for building a complete picture of the compound's mechanism of action and for predicting its potential effects in a biological system.

Exploration of Novel Biological Targets and Pathways for this compound

Beyond the expected interactions with the serotonergic system, this compound may modulate other, currently unknown, biological targets and signaling pathways. A critical area for future research is the unbiased exploration of its molecular interactions within the cell. This involves moving beyond candidate-based approaches and employing methods that can identify novel binding partners.

Techniques such as chemical proteomics, which uses the compound as a "bait" to pull down its interacting proteins from cell or tissue lysates, could reveal unexpected targets. Subsequent studies would then be needed to validate these interactions and elucidate their functional consequences on cellular signaling cascades. Research into the effects of benzofuran (B130515) derivatives on targets like the oestrogen receptor highlights the potential for this scaffold to interact with diverse biological systems. nih.gov

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Characterization

To gain a holistic understanding of the biological impact of this compound, it is essential to move beyond single-target analysis and embrace a systems-level approach. The integration of "omics" technologies offers a powerful, unbiased strategy to characterize the global changes that occur in a biological system following exposure to the compound. nih.gov

Proteomics: This can identify large-scale changes in protein expression and post-translational modifications, providing insights into the cellular pathways and networks that are perturbed by the compound.

Metabolomics: This approach analyzes the global profile of metabolites in a biological sample, offering a functional readout of the physiological state of the cell or organism. nih.gov It can reveal alterations in metabolic pathways and help identify biomarkers of the compound's activity. nih.gov

By combining these omics datasets, researchers can construct a comprehensive biological signature of this compound, leading to a deeper understanding of its mechanism of action and potential effects. mdpi.com

Design and Synthesis of Prodrugs or Targeted Delivery Systems for Preclinical Efficacy Studies

The physicochemical properties of this compound may limit its therapeutic potential due to factors such as poor bioavailability or inability to cross the blood-brain barrier effectively. A promising area of future research is the application of medicinal chemistry and drug delivery technologies to overcome these limitations.

The design and synthesis of prodrugs—inactive precursors that are converted to the active compound in the body—could be explored to improve its pharmacokinetic profile. nih.gov For example, modifying the molecule to enhance its lipophilicity could improve its absorption and distribution. Alternatively, the development of targeted delivery systems, such as encapsulating the compound in nanoparticles, could enable its delivery to specific tissues or organs, thereby increasing its efficacy and potentially reducing systemic exposure. nih.gov

Advanced In Vitro Model Development for Predictive Biological Evaluation

To better predict the effects of this compound in humans, there is a need to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant in vitro models. Current simple assays often fail to capture the complexity of a living organism.

Future research should focus on the use of advanced models such as:

3D Cell Cultures and Spheroids: These models better mimic the cell-cell interactions and microenvironment of native tissues.

Organoids: These are self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of specific organs (e.g., brain organoids).

Organs-on-a-Chip: These microfluidic devices contain living cells in a system that simulates the physiological environment of an organ, allowing for more dynamic and predictive testing.

Employing these advanced models in preclinical evaluation will provide more accurate data on the compound's efficacy and potential liabilities before any consideration of in vivo studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-aminoethyl)-5-benzofuranol, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis involving Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Negishi coupling) is commonly employed. For example, a halogenated benzofuran precursor can undergo amination via reductive alkylation with ethylenediamine derivatives. Purification typically involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted amines or halogenated intermediates .

Q. How can spectroscopic characterization (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 6.5–7.2 ppm for benzofuran), NH₂ signals (δ 1.8–2.5 ppm, broad, exchangeable), and ethylenic protons (δ 2.8–3.2 ppm).

- IR : Stretching bands for OH (3200–3500 cm⁻¹), NH₂ (3350–3450 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁NO₂, theoretical m/z 177.08). Discrepancies may indicate incomplete deprotection or oxidation artifacts .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : Initial screening includes:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Enzyme Inhibition : Fluorescence-based assays for kinases or HDACs (histone deacetylases) using substrate-specific probes.

- Solubility : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, alkyl chain elongation) affect the compound’s pharmacological profile?

- Methodological Answer : Fluorination at the 5-position (as in 3-(2-aminoethyl)-5-fluorophenol hydrochloride) enhances metabolic stability and binding affinity via electronegative effects. Computational modeling (e.g., DFT for electron density maps) and SAR studies comparing analogs (e.g., ethyl vs. propyl side chains) reveal trends in target selectivity. For example, bulkier substituents may reduce blood-brain barrier permeability but improve solubility .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., SPR vs. ITC for binding kinetics). If cytotoxicity varies between 2D monolayers and 3D spheroids, consider microenvironmental factors (e.g., hypoxia, nutrient gradients). Statistical tools like Bland-Altman plots or ANOVA can identify platform-specific biases .

Q. How can regioselective functionalization of the benzofuran core be achieved without side reactions?

- Methodological Answer : Use directing groups (e.g., boronic esters) for Suzuki-Miyaura coupling at the 5-position. For electrophilic substitutions, protect the aminoethyl group with Boc anhydride to prevent undesired N-alkylation. Monitor reactions via TLC or in-situ IR to halt at intermediate stages .

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., HDACs)?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with HDAC8 to map binding pockets (e.g., zinc coordination sites).

- NMR Titration : Track chemical shift perturbations in ¹⁵N-labeled proteins upon ligand binding.

- Molecular Dynamics Simulations : Analyze binding stability (RMSD < 2 Å) and hydrogen-bonding networks (e.g., Lysine-α-amino interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.